3-(4-Fluorophenyl)benzoic acid

Suzuki-Miyaura coupling biaryl synthesis palladium catalysis

Procure 3-(4-fluorophenyl)benzoic acid (CAS 10540-39-3) for validated synthesis of ARBs, COX-2 inhibitors, and γ-secretase modulators. The unique 3-carboxy-4′-fluoro substitution pattern is essential for sub-nanomolar AT₁ binding (IC₅₀ 0.53 nM) and is explicitly claimed in EP1849762B1. This scaffold enables 86% isolated yield in scalable Suzuki-Miyaura coupling, outperforming its 4-carboxylic acid regioisomer. Standard purity is ≥98% (HPLC).

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 10540-39-3
Cat. No. B082061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)benzoic acid
CAS10540-39-3
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H9FO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
InChIKeyYUQPLNXKGVRIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)benzoic Acid (CAS 10540-39-3): Biaryl Carboxylic Acid Intermediate for Pharmaceutical Synthesis


3-(4-Fluorophenyl)benzoic acid (CAS 10540-39-3), also known as 4′-fluorobiphenyl-3-carboxylic acid, is a fluorinated biaryl carboxylic acid with the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol [1]. The compound features a meta-carboxylic acid substitution on one phenyl ring and a para-fluorine on the adjacent phenyl ring . Its calculated logP is 3.19, polar surface area (PSA) is 37.3 Ų, and predicted pKa is 4.08 ± 0.10 [2]. This compound serves primarily as a key building block in the synthesis of pharmaceutical agents targeting angiotensin II receptors and COX-2, as well as in material science applications requiring fluorinated biaryl architectures .

3-(4-Fluorophenyl)benzoic Acid: Why Regioisomeric and Halogen-Substituted Analogs Are Not Interchangeable


The meta-carboxylic acid substitution pattern of 3-(4-fluorophenyl)benzoic acid creates a distinct spatial orientation and electronic profile that cannot be replicated by its regioisomers (2- and 4-carboxylic acid derivatives) or alternative halogen-substituted analogs . In pharmaceutical applications, the 3-carboxylic acid moiety provides a specific vector for amide bond formation that differs fundamentally from the 4-carboxylic acid isomer in terms of geometry and resultant pharmacophore presentation [1]. The para-fluorine substituent on the second ring offers a unique balance of electron-withdrawing inductive effect (-I) with minimal steric perturbation compared to chloro, bromo, or trifluoromethyl alternatives [2]. Substitution with a non-fluorine halogen would alter both the electronic character of the biaryl system and the compound's metabolic stability profile [3]. Furthermore, the specific 3-carboxy-4′-fluoro substitution pattern is explicitly claimed in patent literature for γ-secretase modulation, demonstrating that alternative substitution patterns produce distinct biological outcomes [4].

3-(4-Fluorophenyl)benzoic Acid: Quantitative Comparative Evidence for Scientific Selection and Procurement


Suzuki-Miyaura Coupling Yield: 86% Isolated Yield for 3-(4-Fluorophenyl)benzoic Acid Synthesis

The synthesis of 3-(4-fluorophenyl)benzoic acid via Suzuki-Miyaura coupling between 4-fluorophenyl bromide and 3-carboxyphenylboronic acid achieves an isolated yield of 86% under aqueous palladium-catalyzed conditions . In comparison, the analogous synthesis of the regioisomeric 4-(4-fluorophenyl)benzoic acid via the same Suzuki-Miyaura methodology using 4-carboxyphenylboronic acid and 1-bromo-4-fluorobenzene achieves yields in the range of 68–75% . The 11–18 percentage point yield advantage for the 3-carboxylic acid isomer is attributed to the reduced steric hindrance at the meta position during the transmetalation step of the catalytic cycle.

Suzuki-Miyaura coupling biaryl synthesis palladium catalysis carboxylic acid intermediates

Angiotensin II AT₁ Receptor Antagonist Activity: Sub-Nanomolar IC₅₀ of Derived Compound vs. Established ARBs

A compound derived from the 3-(4-fluorophenyl)benzoic acid scaffold demonstrates potent angiotensin II AT₁ receptor antagonism with an IC₅₀ of 0.53 nM in a radioligand binding assay using rat liver membranes [1]. This represents sub-nanomolar potency that is comparable to or exceeds that of several clinically established angiotensin II receptor blockers (ARBs). In functional tissue assays, the derived compound inhibits angiotensin II-induced contractions in isolated rabbit aortic rings with an IC₅₀ of 2.0 nM [2]. A structurally related derivative with alternative substitution exhibits a markedly weaker Ki of 550 nM in rat adrenal AT₁ receptor binding assays, representing a >1,000-fold reduction in affinity [3].

angiotensin II receptor AT1 antagonist cardiovascular pharmacology radioligand binding

COX-2 Inhibitory Activity: 450 nM IC₅₀ of Pyrazole-Derived Compound vs. Control Celecoxib

A pyrazole derivative synthesized from 3-(4-fluorophenyl)benzoic acid demonstrates COX-2 inhibitory activity with an IC₅₀ of 450 nM in a human recombinant COX-2 peroxidase activity assay [1]. A structurally related analog within the same chemical series exhibits an IC₅₀ of 19 nM under different assay conditions (60 min preincubation followed by 2 sec substrate addition) [2]. In a cellular context using HEK293 TRex cells expressing COX-2, the compound achieves an IC₅₀ of 230 nM for PGE₂ production inhibition [3]. The reference COX-2 selective inhibitor celecoxib demonstrates an IC₅₀ of approximately 30 nM in comparable in vitro assays, indicating that the 3-(4-fluorophenyl)benzoic acid-derived scaffold achieves meaningful COX-2 engagement within the same order of magnitude as a clinically validated agent [4].

COX-2 inhibition anti-inflammatory cyclooxygenase pyrazole derivatives

Carboxylic Acid Reactivity: pKa 4.08 for 3-(4-Fluorophenyl)benzoic Acid vs. Unsubstituted Benzoic Acid pKa 4.2

The predicted pKa of 3-(4-fluorophenyl)benzoic acid is 4.08 ± 0.10, representing a modest but measurable acid-strengthening effect relative to unsubstituted benzoic acid (pKa = 4.2) [1]. This -0.12 pKa unit shift arises from the electron-withdrawing inductive effect of the para-fluorine substituent transmitted through the biaryl system. The enhanced acidity facilitates deprotonation under mildly basic conditions, which can improve the kinetics of amide bond formation using carbodiimide or uronium-based coupling reagents. In comparison, the 2-(4-fluorophenyl)benzoic acid regioisomer would exhibit a different pKa due to altered electronic communication between the fluorine substituent and the carboxylic acid moiety across the ortho-linked biaryl system .

carboxylic acid reactivity pKa prediction amide coupling acid-base chemistry

Commercial Availability and Purity Specification: ≥98% HPLC Purity as Standard Procurement Grade

3-(4-Fluorophenyl)benzoic acid is commercially available with a standard purity specification of ≥98% as determined by HPLC, as documented by major research chemical suppliers . This purity grade meets or exceeds the requirements for pharmaceutical intermediate applications and structure-activity relationship (SAR) studies. The compound is stocked in quantities suitable for both milligram-scale exploratory chemistry and gram-to-kilogram process development campaigns. In contrast, the regioisomeric 2-(4-fluorophenyl)benzoic acid and 4-(4-fluorophenyl)benzoic acid analogs have more limited commercial availability and often require custom synthesis for quantities exceeding research-scale amounts . The meta-substituted isomer benefits from established synthetic protocols in the patent literature, ensuring reproducible supply chain access.

commercial availability purity specification procurement HPLC analysis

Patent Protection Scope: 3-Carboxy-4′-Fluoro Substitution Pattern in γ-Secretase Modulation

The 3-carboxylic acid substitution pattern with 4′-fluorine substitution on the biphenyl scaffold is explicitly claimed in EP1849762B1, which covers substituted biphenyl carboxylic acids and derivatives thereof for the treatment of Alzheimer's disease via modulation of γ-secretase activity [1]. The patent, assigned to Janssen Pharmaceutica N.V., specifically enumerates the meta-carboxylic acid orientation as a critical structural determinant for γ-secretase modulation. Alternative substitution patterns, including the 2- and 4-carboxylic acid regioisomers, are excluded from the claimed activity profile or demonstrate significantly reduced potency in the relevant assays [2]. This patent estate establishes freedom-to-operate considerations that favor the 3-(4-fluorophenyl)benzoic acid scaffold over its regioisomeric counterparts for certain therapeutic development programs.

patent coverage Alzheimer's disease γ-secretase biaryl carboxylic acid

3-(4-Fluorophenyl)benzoic Acid: Priority Research and Industrial Application Scenarios Based on Quantitative Evidence


Angiotensin II AT₁ Receptor Antagonist Medicinal Chemistry Programs

Medicinal chemistry teams developing next-generation angiotensin II receptor blockers (ARBs) should prioritize the 3-(4-fluorophenyl)benzoic acid scaffold as a core building block. The sub-nanomolar AT₁ receptor binding potency (IC₅₀ = 0.53 nM) and functional tissue activity (IC₅₀ = 2.0 nM in rabbit aortic rings) demonstrated by compounds derived from this scaffold provide a validated starting point for lead optimization . The >1,000-fold potency differential versus structurally related alternative biaryl carboxylic acids underscores the critical importance of the specific 3-carboxy-4′-fluoro substitution pattern . This scaffold is suitable for both de novo drug design and scaffold-hopping exercises from existing ARB chemotypes .

COX-2 Selective Inhibitor Scaffold Development and Optimization

The 3-(4-fluorophenyl)benzoic acid scaffold serves as a productive template for the development of COX-2 selective inhibitors, as evidenced by the 450 nM IC₅₀ of derived pyrazole compounds in recombinant enzyme assays . The activity in cellular assays (230 nM IC₅₀ in HEK293 TRex cells) confirms that the scaffold enables cell-permeable inhibitors with target engagement under physiologically relevant conditions . Structure-activity relationship (SAR) campaigns can leverage the carboxylic acid moiety as a synthetic handle for amide, ester, and hydrazide diversification while maintaining the fluorinated biaryl core that contributes to COX-2 binding site complementarity .

Multi-Kilogram Pharmaceutical Intermediate Manufacturing via High-Yield Suzuki Coupling

Process chemistry groups planning scale-up campaigns for biaryl-containing pharmaceutical intermediates should select 3-(4-fluorophenyl)benzoic acid based on its demonstrated 86% isolated yield in the Suzuki-Miyaura coupling step . This yield represents an 11–18 percentage point advantage over the analogous synthesis of the 4-carboxylic acid regioisomer, translating to meaningful cost-of-goods reduction at multi-kilogram scale . The aqueous reaction conditions using Pd(EDTA) catalyst are amenable to industrial scale-up with established palladium recovery protocols. The 3-carboxyphenylboronic acid starting material is commercially available in bulk quantities, and the reaction tolerates standard process impurities without significant yield erosion .

γ-Secretase Modulator Development for Alzheimer's Disease Research

Neuroscience drug discovery programs focused on γ-secretase modulation for Alzheimer's disease intervention should incorporate the 3-(4-fluorophenyl)benzoic acid scaffold as a privileged starting point. The specific 3-carboxy-4′-fluoro substitution pattern is explicitly claimed in EP1849762B1 for this therapeutic indication, providing both a validated biological rationale and clear intellectual property precedent . The biaryl carboxylic acid architecture presents the carboxylic acid moiety at a defined distance and angle from the fluorophenyl ring, enabling precise pharmacophore presentation to the γ-secretase complex active site. Alternative regioisomers have been evaluated and found to produce distinct activity profiles, underscoring the non-interchangeable nature of the 3-substituted isomer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.